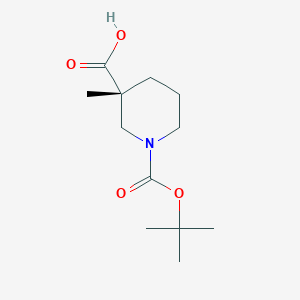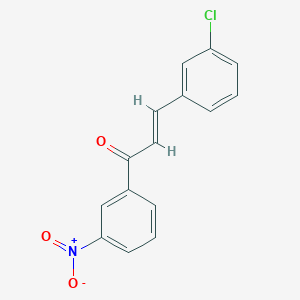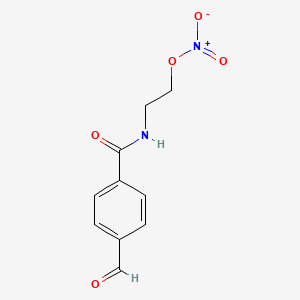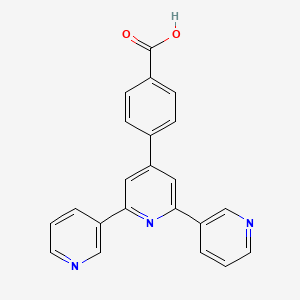
4-(2,6-dipyridin-3-ylpyridin-4-yl)benzoic acid
描述
4-(2,6-Dipyridin-3-ylpyridin-4-yl)benzoic acid is a complex organic compound that features a benzoic acid moiety linked to a pyridine ring system. This compound is of significant interest in the field of coordination chemistry due to its ability to act as a ligand, forming complexes with various metal ions. Its unique structure allows for diverse applications in scientific research and industrial processes.
作用机制
Target of Action
For instance, benzoic acid itself is known to have antimicrobial properties . It is conjugated to glycine in the liver and excreted as hippuric acid . As the sodium salt form, sodium benzoate, it is used as a treatment for urea cycle disorders due to its ability to bind amino acids .
Mode of Action
For example, benzoic acid is known to bind to amino acids, leading to their excretion and a decrease in ammonia levels .
Biochemical Pathways
This process involves the initial formation of a xenobiotic acyl-CoA thioester that is then conjugated principally with glycine in humans .
Pharmacokinetics
They are weak bases, and their pKa values are close to physiological pH, meaning both protonated and unprotonated forms are present . The onset of action is related to pKa, and the duration of action is associated with the extent of protein binding .
Result of Action
Benzoic acid is known to have antimicrobial properties and is used as a food preservative . It is also used as a treatment for urea cycle disorders due to its ability to bind amino acids .
Action Environment
For example, the melting point of benzoic acid is at 122.4°C, and it boils at 249.2°C . The solubility in water depends on the pH .
生化分析
Biochemical Properties
Based on its structural similarity to benzoic acid , it can be inferred that it may share some of the biochemical properties of benzoic acid. Benzoic acid is known to participate in various biochemical reactions, particularly those involving carboxyl group interactions
Cellular Effects
Benzoic acid, a structurally similar compound, is known to have antimicrobial properties and can affect cellular processes in bacteria
Molecular Mechanism
Benzoic acid, a structurally similar compound, is known to exert its effects through various mechanisms, including the inhibition of enzymes that control the acetic acid metabolism and oxidative phosphorylation in bacteria
Dosage Effects in Animal Models
Studies on benzoic acid have shown that it can improve the performance of young pigs when supplemented in their diet
Metabolic Pathways
Benzoic acid, a structurally similar compound, is known to be involved in various metabolic pathways, including those related to the metabolism of aromatic compounds
Transport and Distribution
Studies on benzoic acid have shown that its distribution coefficient varies with pH, suggesting that it may be transported and distributed differently under different pH conditions
Subcellular Localization
Studies on the enzyme responsible for the biosynthesis of the volatile ester methylbenzoate in snapdragon flowers, which involves benzoic acid, have shown that it is a cytosolic enzyme This suggests that benzoic acid and its derivatives may also be located in the cytosol
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-dipyridin-3-ylpyridin-4-yl)benzoic acid typically involves multi-step organic reactions. One common method includes the coupling of pyridine derivatives through catalytic processes such as Suzuki coupling, Stille coupling, or Negishi coupling. These reactions often require palladium or nickel catalysts, along with appropriate ligands and bases to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety. Solvent recovery and recycling are also crucial aspects of industrial production to minimize waste and reduce costs.
化学反应分析
Types of Reactions
4-(2,6-Dipyridin-3-ylpyridin-4-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, particularly at the pyridine rings, using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide or potassium tert-butoxide in tetrahydrofuran.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
科学研究应用
4-(2,6-Dipyridin-3-ylpyridin-4-yl)benzoic acid is utilized in various scientific research fields:
Chemistry: As a ligand in coordination chemistry, forming complexes with metals like nickel, cobalt, and cadmium.
Medicine: Investigated for its potential use in drug development due to its ability to form stable complexes with metal ions.
Industry: Used in the development of metal-organic frameworks (MOFs) for gas storage and separation.
相似化合物的比较
Similar Compounds
4-(Pyridin-4-yl)benzoic acid: Similar structure but with fewer pyridine rings, leading to different coordination properties.
3-(Pyridin-4-yl)benzoic acid: Another similar compound with a different position of the pyridine ring, affecting its reactivity and applications.
Uniqueness
4-(2,6-Dipyridin-3-ylpyridin-4-yl)benzoic acid is unique due to its multiple pyridine rings, which enhance its ability to form stable and diverse metal complexes. This makes it particularly valuable in the development of advanced materials and catalysts.
属性
IUPAC Name |
4-(2,6-dipyridin-3-ylpyridin-4-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O2/c26-22(27)16-7-5-15(6-8-16)19-11-20(17-3-1-9-23-13-17)25-21(12-19)18-4-2-10-24-14-18/h1-14H,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIFUNGVYMIXSFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=CC(=N2)C3=CN=CC=C3)C4=CC=C(C=C4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(1S,2S)-2-(dipentylaMino)cyclohexyl]aMino]-3-Cyclobutene-1,2-dione](/img/structure/B3102028.png)
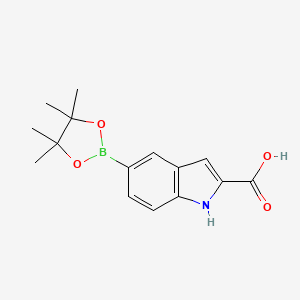
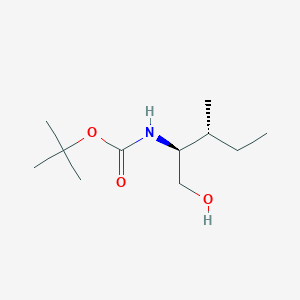
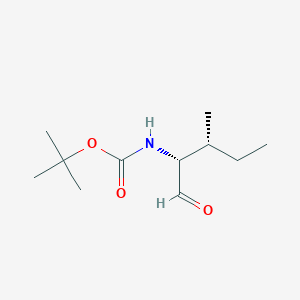
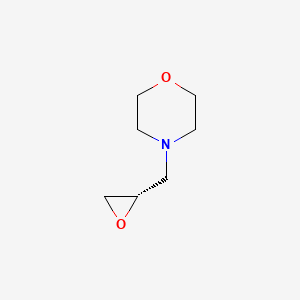
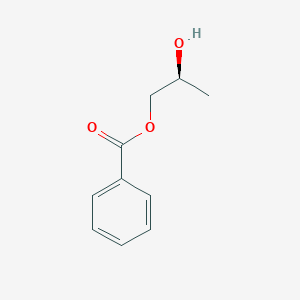
![2-[1-(Cyclohexylmethyl)piperidin-4-yl]ethan-1-ol](/img/structure/B3102079.png)

![1-Oxa-9-azaspiro[5.5]undecane hydrochloride](/img/structure/B3102093.png)
![tert-Butyl 6,7-dihydro-1H-pyrrolo[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B3102096.png)
![(3S)-1-[(tert-Butoxy)carbonyl]-3-methylpiperidine-3-carboxylic acid](/img/structure/B3102103.png)
